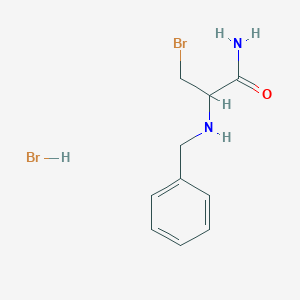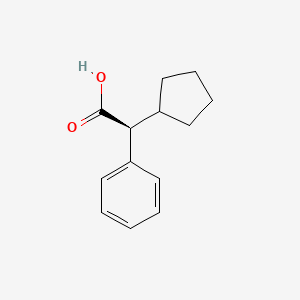
Boehmite (Al2O3.H2O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boehmite, also known as aluminum oxide hydroxide, is a naturally occurring mineral and a significant component of bauxite ore. It is an important precursor in the production of aluminum oxide and aluminum metal. Boehmite has a layered structure and is commonly found in the form of white, powdery crystals. It is widely used in various industrial applications due to its unique properties, such as high surface area, porosity, and thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Boehmite can be synthesized through several methods, including hydrothermal treatment, sol-gel processes, and precipitation methods. One common method involves the hydrothermal oxidation of aluminum metal in the presence of water at elevated temperatures and pressures. This process results in the formation of boehmite crystals .
Industrial Production Methods: In industrial settings, boehmite is often produced by the Bayer process, which involves the digestion of bauxite ore in sodium hydroxide solution at high temperatures and pressures. The resulting solution is then cooled, leading to the precipitation of boehmite. The precipitated boehmite is then filtered, washed, and calcined to produce high-purity aluminum oxide .
Análisis De Reacciones Químicas
Types of Reactions: Boehmite undergoes various chemical reactions, including dehydration, dehydroxylation, and phase transformations. One notable reaction is its transformation into gamma-aluminum oxide through high-energy ball milling or thermal treatment .
Common Reagents and Conditions:
Dehydration: Boehmite can be dehydrated to form gamma-aluminum oxide by heating at temperatures above 300°C.
Dehydroxylation: This process involves the removal of hydroxyl groups from boehmite, typically achieved through thermal treatment.
Phase Transformations: Boehmite can be converted into different phases of aluminum oxide, such as alpha-aluminum oxide, through controlled heating and milling processes.
Major Products Formed:
Gamma-aluminum oxide: Formed through the dehydration of boehmite.
Alpha-aluminum oxide: Produced by further heating gamma-aluminum oxide at higher temperatures.
Aplicaciones Científicas De Investigación
Boehmite has a wide range of scientific research applications, including:
Catalyst Support: Due to its high surface area and porosity, boehmite is used as a support material for catalysts in various chemical reactions.
Biomedical Applications: Boehmite nanoparticles are explored for drug delivery systems and as imaging agents in medical diagnostics.
Ceramics: Boehmite is used as a precursor in the production of advanced ceramics and refractory materials.
Mecanismo De Acción
The mechanism by which boehmite exerts its effects is primarily related to its structural properties and reactivity. During hydrothermal treatment, boehmite undergoes phase transformations involving the interconversion of aluminum coordination states (AlO6, AlO5, and AlO4). These transformations are governed by the diffusion of protons and aluminum cations, facilitated by the hydrogen bond network within the boehmite structure .
Comparación Con Compuestos Similares
Gibbsite (Al(OH)3): Another aluminum hydroxide mineral, gibbsite is often found in bauxite ore alongside boehmite.
Diaspore (AlOOH): Similar to boehmite, diaspore is an aluminum oxide hydroxide mineral but has a different crystal structure and physical properties.
Uniqueness of Boehmite: Boehmite’s unique layered structure and high surface area make it particularly suitable for applications requiring high reactivity and sorption capacity. Its ability to undergo controlled phase transformations into various forms of aluminum oxide further enhances its versatility in industrial and scientific applications .
Propiedades
Número CAS |
12428-54-5 |
|---|---|
Fórmula molecular |
Al2H2O4 |
Peso molecular |
119.977 g/mol |
Nombre IUPAC |
hydroxy(oxo)alumane |
InChI |
InChI=1S/2Al.2H2O.2O/h;;2*1H2;;/q2*+1;;;;/p-2 |
Clave InChI |
LMYQFCDLMRNPLY-UHFFFAOYSA-L |
SMILES canónico |
O[Al]=O.O[Al]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




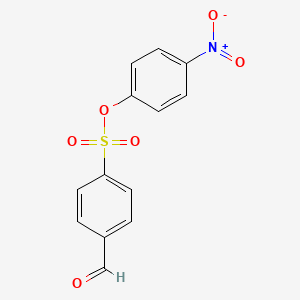
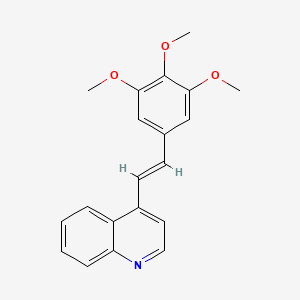

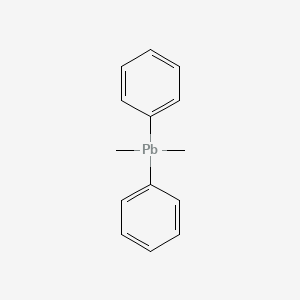



![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)

